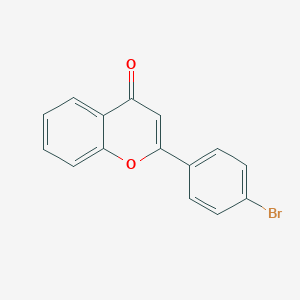

4'-Bromoflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZUAHXELZUWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174519 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20525-20-6 | |

| Record name | 4'-Bromoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TC8H54C8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Bromoflavone: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromoflavone, a synthetically derived flavonoid, has garnered significant attention within the scientific community for its potent biological activities, primarily as an inducer of phase II detoxification enzymes and an inhibitor of cytochrome P450 enzymes. This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of this compound, supported by available spectroscopic data, and outlines detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 2-(4-bromophenyl)-4H-chromen-4-one, is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₉BrO₂ | [2] |

| Molecular Weight | 301.13 g/mol | [2] |

| CAS Number | 20525-20-6 | [2] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 176-178 °C | [1] |

| Solubility | Soluble in DMSO. | [3] |

Structural Elucidation

The structural framework of this compound consists of a flavone (B191248) backbone, characterized by a C6-C3-C6 skeleton, with a bromine atom substituted at the 4' position of the B-ring.

While a definitive X-ray crystal structure for this compound is not publicly available, its molecular geometry can be inferred from the well-established structures of the flavone core and related brominated compounds. The molecule is expected to be largely planar, although some degree of torsion between the chromen-4-one ring system and the 4-bromophenyl substituent is likely.

Spectroscopic Data

Note: Experimentally determined spectra for this compound are not widely available in public databases. The following data is a composite of typical spectral characteristics for flavones and brominated aromatic compounds and should be used as a general guide.

2.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra are crucial for confirming the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the aromatic ring currents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~163 |

| 3 | ~6.8 | ~107 |

| 4 | - | ~178 |

| 5 | ~8.2 (dd) | ~125 |

| 6 | ~7.5 (ddd) | ~125 |

| 7 | ~7.7 (ddd) | ~134 |

| 8 | ~7.9 (dd) | ~118 |

| 4a | - | ~124 |

| 8a | - | ~156 |

| 1' | - | ~130 |

| 2', 6' | ~7.9 (d) | ~128 |

| 3', 5' | ~7.7 (d) | ~132 |

| 4' | - | ~126 |

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~1640 | C=O (carbonyl) stretch |

| ~1600, 1585, 1500-1400 | Aromatic C=C stretch |

| ~1320-1000 | C-O stretch |

| ~850-550 | C-Br stretch |

2.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would yield a molecular ion peak and characteristic fragmentation patterns. The presence of bromine is readily identified by the isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Table 4: Expected Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 300/302 | [M]⁺ (Molecular ion) |

| 272/274 | [M - CO]⁺ |

| 195 | [M - C₇H₄Br]⁺ |

| 120 | [C₈H₄O₂]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

Biological Activity and Mechanism of Action

This compound is a recognized bifunctional inducer, meaning it can induce both Phase I and Phase II detoxification enzymes. Its primary biological activities of interest are the induction of quinone reductase and the inhibition of cytochrome P450 1A1 (CYP1A1).

Induction of Quinone Reductase (QR)

This compound is a potent inducer of quinone reductase, a key Phase II enzyme involved in the detoxification of carcinogens. This induction is mediated through the activation of the Nrf2-Keap1-ARE signaling pathway.

Inhibition of Cytochrome P450 1A1 (CYP1A1)

CYP1A1 is a Phase I enzyme involved in the metabolic activation of pro-carcinogens. This compound has been shown to be a potent inhibitor of CYP1A1-mediated ethoxyresorufin-O-deethylase (EROD) activity, with a reported IC₅₀ of 0.86 μM.[3]

Nrf2-Keap1-ARE Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species, or inducers like this compound, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of cytoprotective enzymes, including quinone reductase.

Caption: this compound induces a conformational change in Keap1, leading to Nrf2 translocation and gene transcription.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of flavones from 2'-hydroxychalcones.

4.1.1. Materials

-

2'-Hydroxy-4-bromochalcone

-

Iodine (I₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography or recrystallization

4.1.2. Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4-bromochalcone (1 equivalent) in a minimal amount of DMSO.

-

Addition of Catalyst: Add a catalytic amount of iodine to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Quinone Reductase Induction Assay

This protocol outlines a cell-based assay to determine the quinone reductase inducing activity of this compound using Hepa1c1c7 murine hepatoma cells.

4.2.1. Materials

-

Hepa1c1c7 cells

-

Cell culture medium (e.g., DMEM) with supplements

-

This compound stock solution in DMSO

-

Lysis buffer

-

Bradford reagent for protein quantification

-

Assay buffer (e.g., Tris-HCl)

-

NADPH

-

Flavin adenine (B156593) dinucleotide (FAD)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dicoumarol (inhibitor control)

-

96-well plates

-

Microplate reader

4.2.2. Procedure

-

Cell Seeding: Seed Hepa1c1c7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for 24-48 hours.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate using the Bradford assay.

-

QR Activity Measurement: In a new 96-well plate, add the cell lysate, assay buffer, NADPH, FAD, and menadione.

-

Colorimetric Reaction: Add MTT to the wells. The reduction of MTT by menadiol (B113456) (the product of menadione reduction by QR) results in the formation of a blue formazan (B1609692) product.

-

Inhibitor Control: Include wells with dicoumarol to measure the dicoumarol-inhibitable portion of the activity, which represents the specific QR activity.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the specific QR activity (nmol MTT reduced/min/mg protein) and determine the concentration of this compound that doubles the QR activity (CD value).

CYP1A1 Inhibition (EROD) Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on CYP1A1 activity using the ethoxyresorufin-O-deethylase (EROD) assay.[4]

4.3.1. Materials

-

Human liver microsomes or recombinant human CYP1A1

-

Phosphate (B84403) buffer

-

This compound stock solution in DMSO

-

7-Ethoxyresorufin (B15458) (substrate)

-

NADPH (cofactor)

-

Resorufin (B1680543) (standard)

-

Acetonitrile (B52724) or methanol (B129727) (to stop the reaction)

-

96-well plates (black, for fluorescence)

-

Fluorescence microplate reader

4.3.2. Procedure

-

Reaction Setup: In a 96-well plate, pre-incubate the liver microsomes or recombinant CYP1A1 with various concentrations of this compound in phosphate buffer at 37°C.

-

Substrate Addition: Add 7-ethoxyresorufin to initiate the reaction.

-

Cofactor Addition: Start the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the plate at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding cold acetonitrile or methanol.

-

Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Standard Curve: Prepare a standard curve using known concentrations of resorufin.

-

Data Analysis: Calculate the rate of resorufin formation and determine the concentration of this compound that causes 50% inhibition of CYP1A1 activity (IC₅₀ value).

Conclusion

This compound is a synthetic flavonoid with significant potential in chemoprevention due to its dual action as an inducer of phase II detoxification enzymes and an inhibitor of phase I enzymes. This technical guide has provided a comprehensive overview of its chemical and structural properties, drawing upon available data and established principles of organic chemistry. The detailed experimental protocols for its synthesis and biological evaluation offer a practical resource for researchers. Further investigation, particularly the acquisition of a high-resolution crystal structure and comprehensive experimental spectroscopic data, will be invaluable in fully elucidating its structure-activity relationships and advancing its potential therapeutic applications.

References

- 1. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 2. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

4'-Bromoflavone: A Technical Overview for Researchers

IUPAC Name: 2-(4-bromophenyl)-4H-chromen-4-one[1][2][3]

CAS Number: 20525-20-6[1][2][3][4][5][6]

This technical guide provides an in-depth overview of 4'-Bromoflavone, a synthetic flavonoid derivative that has garnered significant interest in the fields of cancer chemoprevention and drug development. This document details its chemical properties, synthesis, mechanism of action, and key experimental findings relevant to researchers and scientists.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₉BrO₂[1][2][4][6] |

| Molecular Weight | 301.13 g/mol [1][2][4][6] |

| Appearance | Off-white crystalline powder[1] |

| Melting Point | 176-178°C[1] |

| Purity | ≥98%[1][5] |

Synthesis Protocol

The synthesis of this compound can be achieved through the oxidative cyclization of a 2'-hydroxy-4-bromochalcone intermediate. The following protocol is a representative method.

Protocol: Synthesis of this compound from 2'-Hydroxy-4-bromochalcone

This procedure outlines the synthesis of a flavone (B191248) derivative from a 2'-hydroxy-4-bromochalcone intermediate utilizing iodine in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

2'-Hydroxy-4-bromochalcone (synthesized via Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde)

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

Reflux apparatus

-

Crushed ice

-

Diethyl ether (for extraction)

Procedure:

-

Dissolve the 2'-hydroxy-4-bromochalcone derivative (1.0 equivalent) in DMSO.[1]

-

Add a catalytic amount of solid iodine to the solution.[1]

-

Reflux the reaction mixture. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times may vary from a few hours to 24 hours depending on the specific substrate.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into crushed ice to precipitate the product.[1]

-

Collect the solid product by vacuum filtration or extract it with diethyl ether.[1]

-

If extraction is performed, wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Mechanism of Action: Nrf2 Pathway Activation

This compound exerts its notable chemopreventive effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound, being an electrophilic molecule, is believed to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1 or quinone reductase) and glutathione (B108866) S-transferases (GSTs).[4] These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative stress.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4’-Bromoflavone - LKT Labs [lktlabs.com]

- 4. Cancer chemopreventive activity mediated by this compound, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure Presence of Brominated Flavonoids in Nature: A Technical Guide to Their Sources and Analysis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the rare and understudied class of natural compounds: brominated flavonoids. Primarily intended for researchers, scientists, and professionals in drug development, this guide delves into the natural occurrence, sources, and analytical methodologies pertaining to these halogenated molecules. While the marine environment is a known reservoir of brominated compounds, the presence of brominated flavonoids, specifically, remains largely enigmatic, with current research pointing more towards their synthetic generation and potential therapeutic applications.

Natural Occurrence and Sources: A Scarcity of Evidence

The quest for naturally occurring brominated flavonoids reveals a significant gap in the scientific literature. While marine organisms, particularly red algae (Rhodophyta) and sponges (Porifera), are prolific producers of brominated secondary metabolites, the vast majority of these are bromophenols, bromoindoles, and bromotyrosine derivatives.[1][2][3] Direct evidence for the isolation and quantification of a diverse range of brominated flavonoids from natural sources is exceptionally limited.

Most of the available literature discusses the synthesis of brominated flavonoids to enhance the biological activity of their non-halogenated counterparts.[4][5][6] Bromination can increase the lipophilicity and, consequently, the bioavailability of flavonoids, making them more effective therapeutic agents.[7]

One notable exception is the potential presence of brominated chalcones, which are biosynthetic precursors to flavonoids, in marine macroalgae.[8] However, specific quantitative data on their natural abundance remains elusive. The marine sponge Verongia aerophoba is a rich source of various brominated compounds, with concentrations of total brominated metabolites ranging from 7.2% to 12.3% of the dry weight, although these are primarily not flavonoids.[9][10]

Table 1: Documented Sources of Brominated Precursors and Analogs of Flavonoids

| Compound Class | Specific Compound(s) | Natural Source | Reported Concentration/Yield | Reference(s) |

| Brominated Chalcones | Structure-related to BDDE | Inspired by macroalgae | Not naturally isolated; synthetically produced | [8] |

| Brominated Tyramines | N,N,N-trimethyl-3,5-dibromotyramine | Aplysina cauliformis (Sponge) | IC50 of 37.49 ± 1.94 µg/mL (antiproliferative activity) | [11] |

| Brominated Metabolites | Isofistularin-3, aerophobin-1, aerophobin-2 | Verongia aerophoba (Sponge) | 7.2-12.3% of dry weight (total brominated compounds) | [9][10] |

Experimental Protocols: A Framework for Discovery

Given the lack of specific protocols for brominated flavonoids, this guide outlines a generalized workflow adapted from established methods for the isolation and characterization of secondary metabolites from marine invertebrates and flavonoids from various sources.

Bioassay-Guided Isolation

A common strategy for discovering novel bioactive compounds is bioassay-guided fractionation.[11][12] This involves a systematic process of extraction, chromatographic separation, and biological testing at each stage to isolate the active constituents.

Caption: Workflow for Bioassay-Guided Isolation.

Extraction and Purification Protocol

This protocol is a composite of methodologies described for marine invertebrates and can be adapted for the search for brominated flavonoids.[13][14][15]

-

Sample Preparation: Freeze-dry the marine organism sample to remove water and grind it into a fine powder.

-

Extraction: Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like n-hexane to remove lipids, followed by a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (1:1 v/v) to extract a broad range of secondary metabolites.

-

Solvent Partitioning: Partition the crude extract between n-hexane, ethyl acetate (B1210297) (EtOAc), and water to separate compounds based on their polarity.

-

Chromatographic Separation:

-

Vacuum Liquid Chromatography (VLC): Subject the most promising fraction (typically the EtOAc fraction for flavonoids) to VLC on silica (B1680970) gel for initial separation.

-

Column Chromatography (CC): Further purify the active fractions from VLC using silica gel or Sephadex LH-20 column chromatography with a gradient elution system.

-

High-Performance Liquid Chromatography (HPLC): Achieve final purification of individual compounds using reversed-phase (C18) or normal-phase HPLC.

-

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation of isolated compounds.

-

High-Performance Liquid Chromatography with UV-Vis and Mass Spectrometry (HPLC-UV-MS): This is a powerful technique for the separation and identification of flavonoids.[16]

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol is typically used.

-

Column: A C18 reversed-phase column is most common.

-

Detection: A photodiode array (PDA) detector can provide UV spectra characteristic of flavonoid subclasses. An electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes will provide molecular weight and fragmentation data, which is crucial for identifying bromination patterns due to the isotopic signature of bromine.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete structural elucidation of novel compounds.

Signaling Pathways: Extrapolations from Related Compounds

Direct studies on the signaling pathways modulated by naturally occurring brominated flavonoids are non-existent due to their rarity. However, research on synthetic brominated flavonoids, chalcones, and other brominated marine compounds provides valuable insights into their potential mechanisms of action.

Nrf2 Signaling Pathway

Chalcones, including brominated derivatives, are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][17][18] Nrf2 is a key regulator of the cellular antioxidant response. By activating this pathway, these compounds can induce the expression of cytoprotective genes, thereby mitigating oxidative stress and inflammation.

Caption: Nrf2 pathway activation by chalcones.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Several marine natural products have been shown to inhibit NF-κB activation.[19][20] While direct evidence for brominated flavonoids is lacking, it is plausible that they could also modulate this pathway, contributing to anti-inflammatory effects.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis.[21][22] Some brominated flame retardants have been shown to activate MAPKs.[23][24] Given the structural similarities, brominated flavonoids could potentially interact with components of the MAPK cascade.

Conclusion and Future Directions

The natural world, particularly the marine environment, remains a vast and largely unexplored source of chemical diversity. While the current body of scientific literature suggests that naturally occurring brominated flavonoids are rare, their potential for potent biological activity warrants further investigation. The methodologies and insights presented in this guide provide a foundational framework for researchers to pursue the discovery, isolation, and characterization of these elusive compounds. Future research should focus on targeted screening of marine organisms, especially those known to produce other halogenated metabolites, using sensitive analytical techniques like HPLC-MS/MS. Elucidating the biosynthesis of these compounds and their specific interactions with cellular signaling pathways will be crucial for unlocking their full therapeutic potential.

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bioassay-Guided Procedure Coupled with HR-ESIMS Dereplication for Isolation of Antiproliferative Bromo-Tyramine Derivative from Aplysina cauliformis [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates | Semantic Scholar [semanticscholar.org]

- 15. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The inhibition of TNF-alpha-induced NF-kappaB activation by marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Brominated Flame Retardants, Tetrabromobisphenol A and Hexabromocyclododecane, Activate Mitogen-Activated Protein Kinases (MAPKs) in Human Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Brominated flame retardants, tetrabromobisphenol A and hexabromocyclododecane, activate mitogen-activated protein kinases (MAPKs) in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Anticancer and Chemopreventive Properties of 4'-Bromoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromoflavone, a synthetic derivative of the flavone (B191248) backbone, has emerged as a compound of significant interest in the fields of oncology and chemoprevention. This technical guide provides an in-depth overview of its demonstrated anticancer and chemopreventive properties, with a focus on its molecular mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary mechanism of its chemopreventive action is the potent induction of phase II detoxification enzymes through the activation of the Nrf2-Keap1-ARE signaling pathway. This activity is complemented by the inhibition of phase I enzymes responsible for carcinogen activation. While direct cytotoxic effects on cancer cells are less extensively documented, initial studies on closely related compounds suggest potential for inducing apoptosis. This guide consolidates the current scientific knowledge, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to facilitate further research and development of this compound as a potential cancer therapeutic or preventive agent.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound is a synthetic flavone characterized by the substitution of a bromine atom at the 4' position of the B-ring. This structural modification has been shown to significantly enhance certain biological activities, particularly its ability to modulate xenobiotic-metabolizing enzymes, making it a potent agent for cancer chemoprevention.[1][3] This document serves as a technical resource, summarizing the key findings related to the anticancer and chemopreventive attributes of this compound.

Chemopreventive Properties

The primary chemopreventive mechanism of this compound is its ability to induce the expression and activity of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and protecting cells from oxidative damage.[1][3][4]

Induction of Phase II Detoxification Enzymes

This compound is a potent inducer of NAD(P)H:quinone oxidoreductase 1 (QR) and Glutathione (B108866) S-Transferases (GSTs).[1][2]

-

Quinone Reductase (QR): In murine hepatoma 1c1c7 cells, this compound was found to be a powerful inducer of QR activity, with a concentration of just 10 nM required to double the enzyme's activity.[1][2]

-

Glutathione S-Transferases (GSTs): It also effectively induces the α- and μ-isoforms of GST in cultured H4IIE rat hepatoma cells.[1][2]

Inhibition of Phase I Carcinogen-Activating Enzymes

In addition to inducing protective phase II enzymes, this compound can inhibit the activity of phase I enzymes, such as cytochrome P450s, which are responsible for the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms.[1][2] Specifically, this compound is a potent inhibitor of cytochrome P4501A1-mediated ethoxyresorufin-O-deethylase (EROD) activity, with a reported IC50 of 0.86 μM.[1][2]

Reduction of Carcinogen-DNA Adduct Formation

By modulating the balance of phase I and phase II enzymes, this compound effectively reduces the formation of harmful carcinogen-DNA adducts. In studies using cultured human breast cancer (MCF-7) and liver cancer (HepG2) cells, it significantly decreased the covalent binding of metabolically activated benzo[a]pyrene (B130552) to cellular DNA.[1][2]

In Vivo Chemopreventive Efficacy

The chemopreventive potential of this compound has been demonstrated in a well-established animal model of chemically induced cancer. In a study using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-treated female Sprague Dawley rats, dietary administration of this compound significantly inhibited the incidence and multiplicity of mammary tumors and increased tumor latency.[1][4]

Anticancer Properties

While the chemopreventive effects of this compound are well-documented, its direct anticancer activities, such as cytotoxicity towards established cancer cells, are less characterized. However, research on structurally similar compounds, such as 4'-bromoflavonol, suggests that this class of molecules possesses potent anticancer effects.

A study on 4'-bromoflavonol , which has an additional hydroxyl group at the 3-position compared to this compound, demonstrated high potency against human non-small cell lung cancer A549 cells with an IC50 of 0.46 µM.[1] This compound was shown to induce apoptosis through the mitochondrial and caspase-3-dependent pathways.[1] While these findings are promising, further investigation is required to determine the direct cytotoxic and apoptotic effects of this compound on a broad range of human cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| Concentration to double Quinone Reductase activity | Murine hepatoma 1c1c7 | 10 nM | [1][2] |

| IC50 for Cytochrome P4501A1 inhibition (EROD assay) | - | 0.86 µM | [1][2] |

Table 2: In Vivo Chemopreventive Efficacy of this compound in DMBA-Induced Rat Mammary Tumorigenesis Model

| Dietary Concentration | Tumor Incidence | Tumor Multiplicity (tumors/rat) | Reference |

| Control | 89.5% | 2.63 | [4] |

| 2000 mg/kg diet | 30% | 0.65 | [4] |

| 4000 mg/kg diet | 20% | 0.20 | [4] |

Signaling Pathways

The primary signaling pathway modulated by this compound to exert its chemopreventive effects is the Keap1-Nrf2-ARE pathway.

Diagram 1: Nrf2-Keap1-ARE Signaling Pathway Activation by this compound

Caption: this compound activates the Nrf2-Keap1-ARE signaling pathway.

Experimental Protocols

Quinone Reductase (QR) Activity Assay

This protocol is adapted from methodologies used to evaluate the induction of QR by chemopreventive agents.

-

Cell Culture and Treatment: Plate murine hepatoma 1c1c7 cells in 96-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 1 nM to 100 µM) or vehicle control (DMSO) for 24-48 hours.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a digitonin-containing lysis buffer.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction cocktail containing Tris-HCl buffer, BSA, FAD, glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, MTT, and menadione.

-

Measurement: Measure the rate of MTT reduction by QR at 610 nm using a microplate reader. The dicoumarol-inhibitable portion of the activity is attributed to QR.

-

Data Analysis: Calculate the specific activity of QR (nmol of MTT reduced/min/mg of protein) and determine the concentration of this compound required to double the QR activity (CD value).

Glutathione S-Transferase (GST) Activity Assay

This protocol measures the total GST activity in cell lysates or tissue homogenates.

-

Sample Preparation: Prepare cytosolic fractions from H4IIE rat hepatoma cells treated with this compound or from tissues of rats fed a diet containing the compound.

-

Assay Reaction: In a cuvette or 96-well plate, combine the sample with a reaction mixture containing phosphate (B84403) buffer (pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

-

Measurement: Monitor the increase in absorbance at 340 nm at room temperature, which corresponds to the formation of the GSH-CDNB conjugate.

-

Data Analysis: Calculate GST activity using the molar extinction coefficient of the product and express it as nmol/min/mg of protein.

Cytochrome P4501A1 (EROD) Inhibition Assay

This assay determines the inhibitory effect of this compound on CYP1A1 activity.

-

Microsome Preparation: Use liver microsomes from rats treated with a CYP1A1 inducer (e.g., β-naphthoflavone).

-

Inhibition Assay: Pre-incubate the microsomes with various concentrations of this compound.

-

EROD Reaction: Initiate the reaction by adding 7-ethoxyresorufin (B15458) (the substrate) and an NADPH-generating system.

-

Measurement: Measure the formation of the fluorescent product, resorufin, over time using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

In Vivo Mammary Tumorigenesis Assay

This protocol describes a model for evaluating the chemopreventive efficacy of this compound.

-

Animal Model: Use female Sprague Dawley rats.

-

Carcinogen Induction: At 50 days of age, administer a single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors.

-

Treatment: Administer this compound through the diet at specified concentrations (e.g., 2000 and 4000 mg/kg of diet) starting one week before DMBA administration and continuing for one week after.

-

Monitoring: Palpate the rats weekly to monitor for the appearance, location, and size of mammary tumors. Record tumor latency (time to first tumor).

-

Endpoint Analysis: At the end of the study (e.g., 20 weeks), sacrifice the animals, and excise all tumors. Record the tumor incidence (% of rats with tumors) and multiplicity (average number of tumors per rat).

Diagram 2: Experimental Workflow for In Vivo Chemoprevention Study

Caption: Workflow for the in vivo evaluation of this compound's chemopreventive efficacy.

Conclusion

This compound is a promising chemopreventive agent with a well-defined mechanism of action centered on the induction of phase II detoxification enzymes via the Nrf2-Keap1-ARE signaling pathway and the inhibition of phase I carcinogen-activating enzymes. Its efficacy has been demonstrated both in vitro and in a preclinical animal model of breast cancer. While its direct anticancer effects require more extensive investigation, the potent activity of structurally related compounds suggests that this compound may also possess cytotoxic properties against cancer cells. The data and protocols presented in this guide provide a solid foundation for future research aimed at further elucidating the therapeutic potential of this compound in oncology. Further studies are warranted to establish a comprehensive profile of its activity against a panel of human cancer cell lines and to explore its potential in combination therapies.

References

- 1. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents | MDPI [mdpi.com]

- 2. Cancer chemopreventive activity mediated by this compound, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

4'-Bromoflavone as an Inducer of Phase II Detoxification Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromoflavone (4'-BF), a synthetically modified flavonoid, has emerged as a potent inducer of phase II detoxification enzymes, positioning it as a compound of significant interest for cancer chemoprevention and cellular protection strategies. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental methodologies associated with this compound's role in upregulating cytoprotective genes. The core focus is on its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. This document synthesizes key findings, presents data in a structured format, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Phase II detoxification enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs), play a pivotal role in protecting cells from the damaging effects of carcinogens and reactive oxygen species (ROS).[1][2] These enzymes catalyze the conjugation of endogenous and exogenous electrophiles with cellular nucleophiles, rendering them more water-soluble and facilitating their excretion.[3] The induction of these enzymes is a key mechanism in cancer chemoprevention.[1][4] Flavonoids, a class of polyphenolic compounds found in plants, are known to modulate various cellular signaling pathways, including those involved in detoxification.[5][6] this compound, a synthetic derivative of the flavone (B191248) backbone, has demonstrated remarkable potency as an inducer of phase II enzymes.[1][4][7] This guide will explore the scientific evidence supporting the activity of this compound, providing a technical resource for researchers in the fields of pharmacology, toxicology, and drug development.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

The primary mechanism by which this compound induces phase II enzymes is through the activation of the Nrf2-ARE signaling pathway.[8] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[9][10]

Upon exposure to inducers like this compound, this repression is lifted. While the precise interaction of this compound with Keap1 is a subject of ongoing research, it is hypothesized to function as an electrophile that modifies cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[9] Consequently, Nrf2 is stabilized, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a cis-acting enhancer sequence present in the promoter region of numerous cytoprotective genes.[8][11] This binding initiates the transcription of a battery of genes encoding for phase II detoxification enzymes (e.g., NQO1, GSTs), antioxidant proteins (e.g., heme oxygenase-1 [HO-1]), and other cellular defense proteins.[12][13]

Quantitative Data on the Efficacy of this compound

The potency of this compound as an inducer of phase II enzymes has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Induction of Phase II Enzymes by this compound

| Cell Line | Enzyme/Marker Assayed | Metric | Value | Reference |

| Murine Hepatoma (Hepa1c1c7) | Quinone Reductase (QR) | Concentration to double activity (CD) | 10 nM | [1][4] |

| Rat Hepatoma (H4IIE) | Glutathione S-Transferase (GST) | Effective induction of α- and µ-isoforms | - | [1][4] |

| - | Cytochrome P4501A1 | IC50 for ethoxyresorufin-O-deethylase activity | 0.86 µM | [1][4] |

Table 2: In Vivo Induction of Phase II Enzymes and Related Markers by this compound in Rats

| Tissue | Enzyme/Marker Assayed | Observation | Reference |

| Liver | Quinone Reductase (QR) | Dose-dependent increase | [1][4] |

| Mammary Gland | Quinone Reductase (QR) | Dose-dependent increase | [1][4] |

| Colon | Quinone Reductase (QR) | Dose-dependent increase | [1][4] |

| Stomach | Quinone Reductase (QR) | Dose-dependent increase | [1][4] |

| Lung | Quinone Reductase (QR) | Dose-dependent increase | [1][4] |

| Liver | Glutathione (GSH) | Dose-dependent increase | [1][4] |

| Mammary Gland | Glutathione (GSH) | Dose-dependent increase | [1][4] |

| Colon | Glutathione (GSH) | Dose-dependent increase | [1][4] |

| Stomach | Glutathione (GSH) | Dose-dependent increase | [1][4] |

| Lung | Glutathione (GSH) | Dose-dependent increase | [1][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on phase II enzyme induction.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma (HepG2) or murine hepatoma (Hepa1c1c7) cells are commonly used as they are relevant models for studying liver detoxification pathways.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., MEM or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[14]

-

Treatment: A stock solution of this compound is prepared in DMSO. Cells are seeded in appropriate plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced effects.

ARE-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of Nrf2.[15][16]

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.[15][16]

-

Protocol:

-

Transfection: Seed cells in a 96-well plate. Transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[15]

-

Treatment: After 24 hours, treat the cells with this compound for a specified period (e.g., 12-24 hours).

-

Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[17][18]

-

Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its luminescence for normalization.[18][19]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of Nrf2 target genes.[20][21]

-

Principle: The amount of specific mRNA in a sample is quantified by reverse transcribing it into cDNA, which is then amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green).[22]

-

Protocol:

-

RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or RNeasy).[22]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20][23]

-

qPCR Reaction: Set up the qPCR reaction with cDNA template, gene-specific primers for target genes (e.g., NQO1, GSTA1, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.[23]

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Western Blot Analysis

Western blotting is used to detect and quantify the protein levels of Nrf2 and its target enzymes.[24][25]

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or α-tubulin). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

-

Structure-Activity Relationship and Bifunctional Nature

The chemical structure of this compound is key to its biological activity. The flavone backbone provides a planar structure that can intercalate with biological macromolecules, while the bromine atom at the 4' position of the B-ring is thought to enhance its electrophilic nature, contributing to its potency as an Nrf2 activator.

Interestingly, this compound is described as a bifunctional inducer, meaning it can induce both Phase I and Phase II enzymes.[1][4] However, studies have shown that at increasing doses, the induction of Phase II enzymes like QR is more pronounced compared to Phase I enzymes such as cytochrome P4501A1.[2] Furthermore, this compound also acts as an inhibitor of cytochrome P4501A1 activity, which is involved in the metabolic activation of certain carcinogens.[1][4] This dual action—inhibiting carcinogen activation while enhancing their detoxification—makes this compound a particularly compelling chemopreventive agent.

Conclusion and Future Directions

This compound stands out as a highly effective inducer of phase II detoxification enzymes, with a well-defined mechanism of action centered on the activation of the Nrf2-ARE signaling pathway. Its ability to potently induce cytoprotective genes at nanomolar concentrations, coupled with its inhibitory effect on phase I enzymes, underscores its potential as a lead compound for the development of novel chemopreventive agents.

Future research should focus on elucidating the precise molecular interactions between this compound and the Keap1 protein. Further in vivo studies are warranted to explore its bioavailability, metabolism, and long-term safety profile. Additionally, investigating the efficacy of this compound in various models of chemical-induced carcinogenesis will be crucial in translating these promising preclinical findings into potential therapeutic applications. This technical guide serves as a foundational resource for scientists dedicated to advancing the field of cellular protection and drug discovery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Transactivation of Genes Encoding for Phase II Enzymes and Phase III Transporters by Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer chemopreventive activity mediated by this compound, a potent inducer of phase II detoxification enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. mdpi.com [mdpi.com]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 13. [PDF] Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin | Semantic Scholar [semanticscholar.org]

- 14. Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter and conventional NAD(P)H-quinone acceptor oxidoreductase 1 activity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. goldbio.com [goldbio.com]

- 17. library.opentrons.com [library.opentrons.com]

- 18. assaygenie.com [assaygenie.com]

- 19. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 20. elearning.unite.it [elearning.unite.it]

- 21. youtube.com [youtube.com]

- 22. stackscientific.nd.edu [stackscientific.nd.edu]

- 23. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Antioxidant Potential of 4'-Bromoflavone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a class of polyphenolic compounds, are renowned for their antioxidant properties. This technical guide delves into the antioxidant potential of 4'-bromoflavone, a synthetic flavone (B191248) derivative, and its related compounds. While direct radical scavenging activity of the parent this compound appears modest, its true potential lies in its ability to modulate cellular antioxidant defense mechanisms, primarily through the activation of the Nrf2 signaling pathway. This document provides a comprehensive overview of the available quantitative antioxidant data, detailed experimental protocols for key antioxidant assays, and an exploration of the signaling pathways influenced by these compounds.

Introduction to Flavonoids and Oxidative Stress

Flavonoids are a diverse group of secondary metabolites found in plants, known for their wide range of biological activities.[1] Their antioxidant effects are a key area of research, as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Flavonoids can counteract oxidative stress through various mechanisms, including direct radical scavenging, metal chelation, and modulation of enzymatic activity.[2][3] The structure of a flavonoid, including the arrangement of hydroxyl and other functional groups, significantly influences its antioxidant capacity.[4][5]

This compound: A Focus on Indirect Antioxidant Mechanisms

This compound is a synthetic flavonoid characterized by a bromine atom at the 4' position of the B-ring. Unlike many naturally occurring flavonoids that are potent direct antioxidants due to multiple hydroxyl groups, the primary antioxidant potential of this compound appears to be indirect. It is a potent inducer of phase II detoxification enzymes, a function primarily regulated by the Nrf2-Keap1-ARE signaling pathway. This indirect mechanism enhances the cell's endogenous antioxidant defenses, offering a potentially more sustained protective effect. Research suggests that bromination of flavonoids can, in some cases, enhance their antioxidant activity and lipophilicity, which may improve their bioavailability and cellular uptake.[1][6]

Quantitative Antioxidant Data

The available quantitative data on the direct antioxidant activity of brominated flavones is limited. However, a study on 3-bromo-flavone provides a valuable reference point for understanding the potential of this class of compounds.

Table 1: DPPH Radical Scavenging Activity of 3-Bromo-flavone

| Compound | IC50 (ppm) | Antioxidant Activity Classification | Reference |

| 3-Bromo-flavone | 71.419 | Weak | [7] |

| L-Ascorbic Acid (Standard) | 5.088 | Very Strong | [7] |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocols for In Vitro Antioxidant Assays

A comprehensive assessment of antioxidant potential requires the use of multiple assays that measure different aspects of antioxidant activity.[8] The following are detailed protocols for three commonly used assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).[10]

-

Prepare a series of dilutions of the test compounds (e.g., this compound derivatives) and a standard antioxidant (e.g., L-ascorbic acid or Trolox) in a suitable solvent like methanol or DMSO.[7]

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

-

Add the DPPH working solution to each well and mix thoroughly.[10]

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

-

Measure the absorbance at 517 nm using a microplate reader.[10]

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[8]

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[8]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the stable radical cation.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.[8]

-

Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add a specific volume of the diluted ABTS•+ solution to a microplate well.

-

Add a small volume of the sample or standard solution and mix.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.[11]

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[10]

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of concentrations of a ferrous sulfate (B86663) (FeSO₄) solution to create a standard curve.

-

Prepare dilutions of the test compounds.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution to a microplate well.

-

Add the FRAP reagent to each well and mix.

-

Incubate the plate at 37°C for a specified time (e.g., 4 minutes).[2]

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample).

-

Signaling Pathways Modulated by this compound and its Derivatives

The primary mechanism of antioxidant action for this compound and likely its derivatives is the modulation of intracellular signaling pathways that control the expression of antioxidant and detoxification enzymes.

The Nrf2-Keap1-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[12] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Electrophiles and ROS can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating their transcription. These genes encode for a battery of cytoprotective proteins, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[14][15]

This compound is a known activator of the Nrf2 signaling pathway, leading to the induction of these protective enzymes.[12] This indirect antioxidant mechanism is a key aspect of its biological activity.

PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including cell survival, proliferation, and stress responses.[16][17] Flavonoids have been shown to modulate these pathways, which can contribute to their antioxidant and other biological effects.[18][19]

-

PI3K/Akt Pathway: This pathway is a key regulator of cell survival and growth. Some flavonoids can influence this pathway, which can indirectly impact the cellular response to oxidative stress.[3][17]

-

MAPK Pathways (ERK, JNK, p38): These pathways are involved in transducing extracellular signals into cellular responses. Flavonoids can modulate the activity of different MAPK subfamilies, which can lead to the activation of transcription factors and the expression of genes involved in the antioxidant response.[18][19]

While the general interaction of flavonoids with these pathways is established, the specific effects of this compound and its derivatives on PI3K/Akt and MAPK signaling require further investigation to be fully elucidated. It is plausible that their interaction with the Nrf2 pathway is interconnected with these signaling cascades.

Experimental Workflow and Logical Relationships

The investigation of the antioxidant potential of a novel compound like a this compound derivative typically follows a structured workflow, from initial chemical synthesis to in-depth biological evaluation.

Structure-Activity Relationship (SAR)

The antioxidant activity of flavonoids is highly dependent on their chemical structure. Key features that generally enhance direct antioxidant activity include:

-

The presence of a catechol (o-dihydroxy) group in the B-ring.[4][20]

-

A 2,3-double bond in the C-ring, in conjugation with the 4-oxo group.[4][5]

For this compound, which lacks multiple hydroxyl groups, its activity is more related to its electrophilic character, enabling it to interact with the Keap1 protein and activate the Nrf2 pathway. The bromine atom at the 4' position influences the electronic properties of the B-ring and the overall lipophilicity of the molecule, which can affect its cellular uptake and interaction with biological targets.[6] Further studies on a series of halogenated and otherwise substituted this compound derivatives are needed to establish a clear SAR for Nrf2 activation and overall antioxidant potential.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant, albeit primarily indirect, antioxidant potential. Their ability to activate the Nrf2 signaling pathway and upregulate the body's own antioxidant defenses makes them attractive candidates for further investigation in the context of diseases associated with oxidative stress.

Future research should focus on:

-

Synthesis and Screening of a Wider Range of Derivatives: A broader library of this compound derivatives with varied substitution patterns is needed to establish a clear structure-activity relationship for Nrf2 activation.

-

Quantitative In Vitro and In Vivo Studies: Comprehensive antioxidant profiling using a panel of assays, including cell-based models of oxidative stress, is crucial.

-

Elucidation of Signaling Pathway Interactions: In-depth studies are required to understand the specific molecular interactions of these compounds with components of the Nrf2, PI3K/Akt, and MAPK pathways.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives as modulators of cellular antioxidant responses can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openscholar.uga.edu [openscholar.uga.edu]

- 6. Structure and antioxidant activity of brominated flavonols and flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa | MDPI [mdpi.com]

- 10. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 4'-Bromoflavone: Commercial Availability, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromoflavone, a synthetic derivative of the flavone (B191248) backbone, has garnered significant attention in the scientific community for its potent biological activities, particularly as an inducer of phase II detoxification enzymes. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, detailed experimental protocols for its application in cancer chemoprevention studies, and an exploration of its mechanism of action through the Nrf2 signaling pathway.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers. The following tables summarize the offerings from several prominent vendors, providing key quantitative data to facilitate procurement and experimental design.

Table 1: this compound Supplier Information

| Supplier | Product Number | Purity | Available Quantities |

| LKT Labs | B6857 | ≥98% | 1 g, 5 g, 10 g |

| Luminix Health | - | - | 1 g |

| ChemicalBook | - | ≥98% | 1 g, 5 g, 10 g |

| Biosynth | FB19237 | - | - |

| MedChemExpress | HY-100579 | - | - |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20525-20-6 | [1][2] |

| Molecular Formula | C₁₅H₉BrO₂ | [1] |

| Molecular Weight | 301.13 g/mol | [1] |

| Appearance | Off-White crystalline powder | [1] |

| Melting Point | 176-178°C | [1] |

| IUPAC Name | 2-(4-bromophenyl)-4H-chromen-4-one | [1] |

| Synonyms | 4'BF, 4'-Bromo-2-phenyl-4H-1-benzopyran-4-one | [1] |

Biological Activity and Mechanism of Action

This compound exhibits significant antioxidative and chemopreventive properties.[1] Its primary mechanism of action involves the activation of the Nrf2-Keap1-ARE (Nuclear factor erythroid 2-related factor 2 - Kelch-like ECH-associated protein 1 - Antioxidant Response Element) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter region of various target genes, upregulating the expression of phase II detoxification enzymes such as Quinone Reductase (QR) and Glutathione (B108866) S-Transferase (GST).[1][3] These enzymes play a crucial role in neutralizing carcinogens and protecting cells from damage.

Nrf2-Keap1-ARE Signaling Pathway Activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published research.

In Vivo Mammary Tumorigenesis Inhibition Assay in Rats

This protocol describes the evaluation of this compound's chemopreventive efficacy in a chemically-induced mammary tumorigenesis model in female Sprague Dawley rats.[1]

Materials:

-

This compound

-

7,12-Dimethylbenz[a]anthracene (DMBA)

-

Basal diet

-

Female Sprague Dawley rats (50 days old)

-

Corn oil

Procedure:

-

Acclimatization: Acclimate rats for one week upon arrival.

-

Diet Preparation: Prepare diets containing 2000 mg and 4000 mg of this compound per kg of basal diet.

-

Treatment Initiation: At 50 days of age, randomly assign rats to control and treatment groups. The treatment groups receive the this compound-supplemented diets.

-

Carcinogen Administration: One week after starting the special diets (at 57 days of age), administer a single oral gavage of DMBA (50 mg/kg body weight) dissolved in corn oil to all rats.

-

Dietary Intervention Period: Continue the this compound diets for one additional week after DMBA administration.

-

Return to Basal Diet: After the treatment period, all rats are returned to the basal diet.

-

Tumor Monitoring: Begin weekly palpation for mammary tumors three weeks after DMBA administration and continue for the duration of the study (e.g., 120 days). Record the date of appearance, location, and size of all tumors.

-

Data Analysis: At the end of the study, calculate tumor incidence (percentage of rats with tumors), tumor multiplicity (average number of tumors per rat), and tumor latency (time to the appearance of the first tumor).

Workflow for the In Vivo Mammary Tumorigenesis Inhibition Assay.

In Vitro Quinone Reductase (QR) Activity Assay

This assay measures the induction of QR activity by this compound in cultured cells, such as murine hepatoma 1c1c7 cells.[2]

Materials:

-

Murine hepatoma 1c1c7 cells

-

Cell culture medium

-

This compound

-

Lysis buffer

-

Reaction mixture (containing FAD, G6P, NADP+, G6PD, MTT, and menadione)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture 1c1c7 cells in appropriate medium until they reach a suitable confluency.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Enzyme Assay:

-

Add the cell lysate to a 96-well plate.

-

Add the reaction mixture to each well.

-

Incubate the plate at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader.

-

-

Data Analysis: Calculate the QR activity, typically expressed as nmol of MTT reduced per minute per mg of protein.

In Vitro Glutathione S-Transferase (GST) Activity Assay

This assay determines the induction of GST activity by this compound in cultured cells, such as H4IIE rat hepatoma cells.[2]

Materials:

-

H4IIE rat hepatoma cells

-

Cell culture medium

-

This compound

-

Lysis buffer

-

Reaction mixture (containing glutathione and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB))

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Follow the same procedure as for the QR activity assay.

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the QR activity assay.

-

Enzyme Assay:

-

Add the cell lysate to a 96-well plate.

-

Add the reaction mixture to each well.

-

Incubate the plate at room temperature.

-

Measure the increase in absorbance at a specific wavelength (e.g., 340 nm) over time, which corresponds to the formation of the S-conjugate of glutathione and CDNB.

-

-

Data Analysis: Calculate the GST activity, typically expressed as nmol of CDNB conjugated per minute per mg of protein.

Conclusion